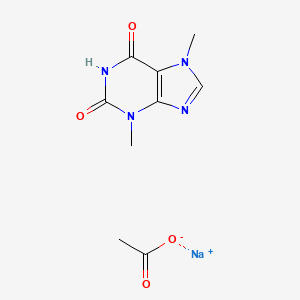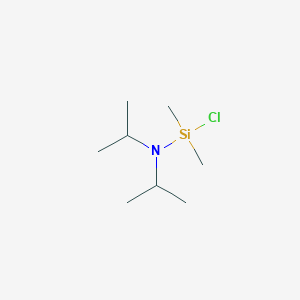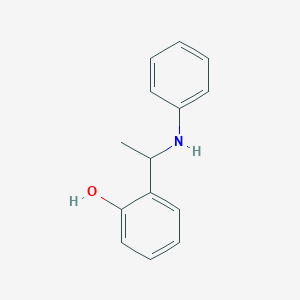![molecular formula C15H14N2O2 B3054497 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-57-8](/img/structure/B3054497.png)
2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine
Descripción general
Descripción
2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine is not yet fully understood. However, studies have shown that this compound acts on the central nervous system and modulates the activity of various neurotransmitters. This modulation of neurotransmitter activity is believed to be responsible for the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine has various biochemical and physiological effects. These effects include the modulation of neurotransmitter activity, anti-inflammatory effects, and analgesic effects. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine in lab experiments is its potential use as a drug candidate for the treatment of various diseases. Additionally, this compound has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology. However, one of the limitations of using this compound in lab experiments is the complexity of its synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research involving 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine. One potential direction is the further exploration of its potential use as a drug candidate for the treatment of various diseases. Additionally, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its mode of action. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research endeavors.
Aplicaciones Científicas De Investigación
2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine has been found to have various applications in scientific research. One of the most significant areas of research involving this compound is its potential use as a drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(2)18-12-6-3-5-11(9-12)15-17-14-13(19-15)7-4-8-16-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKPQYEEBIYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628119 | |
| Record name | 2-{3-[(Propan-2-yl)oxy]phenyl}[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60772-57-8 | |
| Record name | 2-{3-[(Propan-2-yl)oxy]phenyl}[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B3054431.png)
![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)
